molecular formula C7H3BrClNS B12440903 2-Bromo-6-chlorothieno[3,2-c]pyridine

2-Bromo-6-chlorothieno[3,2-c]pyridine

Cat. No.: B12440903
M. Wt: 248.53 g/mol
InChI Key: ZGQWULWSVCZVGO-UHFFFAOYSA-N
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Description

Significance of Polyheterocyclic Systems in Advanced Organic Synthesis

Polyheterocyclic compounds, which are molecules containing multiple ring structures with at least one non-carbon atom, are fundamental to various scientific fields. Their diverse and valuable applications make them highly sought-after targets in synthetic chemistry. smolecule.com The development of straightforward and efficient strategies for constructing these complex molecular architectures is a significant focus of modern organic synthesis. chemimpex.com Methodologies like multicomponent reactions (MCRs) and palladium-catalyzed cross-coupling reactions have emerged as powerful tools for assembling polyheterocyclic systems. smolecule.comchemimpex.com These advanced synthetic methods enable the creation of novel compounds with potential uses in medicinal chemistry and materials science. chemimpex.comnih.govkuleuven.be

Overview of the Thieno[3,2-c]pyridine (B143518) Core Architecture and its Synthetic Relevance

The thieno[3,2-c]pyridine core is a bicyclic heterocyclic system where a thiophene (B33073) ring is fused to a pyridine (B92270) ring. This scaffold is one of six possible isomers of thienopyridine. researchgate.net The parent compound, thieno[3,2-c]pyridine, is a beige solid and serves as a key intermediate in the synthesis of the antiplatelet drug Ticlopidine. chemicalbook.com Derivatives of the thieno[3,2-c]pyridine scaffold are also explored for the treatment of inflammatory disorders. chemicalbook.com The unique arrangement of the sulfur-containing thiophene ring and the nitrogen-containing pyridine ring imparts specific chemical properties and biological activities to its derivatives. smolecule.comresearchgate.net The scaffold has been identified as a promising pharmacophore for developing agents with potential antipsychotic activity and as potent antagonists for the Smoothened (Smo) receptor, which is implicated in some cancers. rsc.orgacs.org

Table 1: Properties of Thieno[3,2-c]pyridine

PropertyValueSource
CAS Number 272-14-0 chemicalbook.comnih.gov
Molecular Formula C₇H₅NS chemicalbook.comnih.gov
Molecular Weight 135.19 g/mol chemicalbook.comnih.gov
Appearance Beige Solid chemicalbook.com
Melting Point 47-49 °C chemicalbook.com
Boiling Point 255.1±13.0 °C chemicalbook.com
Density 1.272±0.06 g/cm³ chemicalbook.com
pKa 4.83±0.30 chemicalbook.com

The synthesis of the thieno[3,2-c]pyridine core can be approached through various strategies, often involving the construction of the pyridine ring onto a pre-existing thiophene or vice-versa. nih.gov Its reduced form, 6,7-dihydrothieno[3,2-c]pyridine, is used to synthesize tetrahydrothieno[3,2-c]pyridines, which have shown significant antibacterial activity. smolecule.com

Research Context of Halogenated Thieno[3,2-c]pyridines: Focusing on 2-Bromo-6-chlorothieno[3,2-c]pyridine

Halogenated heterocyclic compounds are exceptionally valuable building blocks in organic synthesis. The presence of halogen atoms provides reactive handles for further molecular elaboration, most notably through cross-coupling reactions, allowing for the construction of more complex molecules. nih.gov The halogen atoms on a pyridine or thienopyridine ring can be selectively replaced, making them key intermediates for pharmaceuticals and agrochemicals. chemimpex.comnih.gov

The specific compound, This compound , is a di-halogenated derivative of the thieno[3,2-c]pyridine scaffold. While detailed research dedicated exclusively to this compound is not extensively available in the reviewed literature, its structure is of significant interest. The presence of two different halogens—a bromine atom at the 2-position of the thiophene ring and a chlorine atom at the 6-position of the pyridine ring—offers the potential for regioselective functionalization. In cross-coupling reactions, a C-Br bond is typically more reactive than a C-Cl bond, which would allow for selective substitution at the bromine-bearing position while leaving the chlorine atom intact for a subsequent, different reaction. This differential reactivity is a powerful tool in molecular synthesis.

For instance, related halogenated thienopyridines, such as 3-Bromo-4-chloro-thieno[3,2-c]pyridine, have been utilized in Suzuki reactions, demonstrating the synthetic utility of this class of compounds. biosynth.com Similarly, dihalogenated pyridines like 2-bromo-6-chloropyridine (B1266251) are common starting materials in the synthesis of more complex substituted pyridines. chemicalbook.comsigmaaldrich.com The synthesis of this compound itself would likely involve multi-step sequences, potentially starting from a suitable dihalogenated pyridine precursor and constructing the thiophene ring, or by performing selective halogenation on the thieno[3,2-c]pyridine core.

Table 2: Properties of this compound

PropertyValueSource
CAS Number 1781989-15-8 bldpharm.com
Molecular Formula C₇H₃BrClNS-
Molecular Weight 248.53 g/mol matrixscientific.com

The strategic placement of the bromo and chloro groups on the thieno[3,2-c]pyridine framework makes this compound a potentially valuable intermediate for creating diverse libraries of compounds for screening in drug discovery and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3BrClNS

Molecular Weight

248.53 g/mol

IUPAC Name

2-bromo-6-chlorothieno[3,2-c]pyridine

InChI

InChI=1S/C7H3BrClNS/c8-6-1-4-3-10-7(9)2-5(4)11-6/h1-3H

InChI Key

ZGQWULWSVCZVGO-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN=C1Cl)C=C(S2)Br

Origin of Product

United States

Reactivity and Chemical Transformations of 2 Bromo 6 Chlorothieno 3,2 C Pyridine

Chemoselective Functionalization of Halogen Substituents

The presence of both a bromine and a chlorine atom on the thieno[3,2-c]pyridine (B143518) core allows for selective reactions at either position, a key feature for synthetic chemists.

Differential Reactivity of Bromine vs. Chlorine in Cross-Coupling Reactions and Nucleophilic Attack

In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is generally more reactive than the carbon-chlorine (C-Cl) bond. libretexts.org This difference in reactivity is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, making oxidative addition to the palladium(0) catalyst more facile at the C-Br position. This principle is a cornerstone of selective functionalization strategies. For instance, in mixed dihalides, such as 1-bromo-4-chlorobutane, substitution reactions can selectively target the bromine atom, leaving the chlorine atom intact for subsequent transformations. lnu.edu.cn

This reactivity difference allows for sequential cross-coupling reactions. For example, a Suzuki-Miyaura coupling can be performed selectively at the C-2 position (bromine) while leaving the C-6 position (chlorine) available for a subsequent, different coupling reaction under more forcing conditions or with a catalyst system more reactive towards aryl chlorides.

In the context of nucleophilic aromatic substitution, the reactivity of halogens can be influenced by the electronic nature of the ring system and the position of the halogen. However, for palladium-catalyzed reactions, the order of halide reactivity is typically I > Br > OTf > Cl > F. libretexts.org

Control of Regioselectivity in Substitution and Coupling Processes

Control of regioselectivity is paramount when working with di-halogenated heterocycles like 2-bromo-6-chlorothieno[3,2-c]pyridine. The inherent reactivity difference between bromine and chlorine is the primary tool for achieving regioselective functionalization. By carefully selecting the catalyst, ligands, and reaction conditions, chemists can direct substitution and coupling reactions to either the C-2 or C-6 position.

For example, using a standard palladium catalyst like Pd(PPh₃)₄ with a boronic acid in a Suzuki-Miyaura coupling will almost exclusively lead to substitution at the C-2 (bromo) position. To functionalize the C-6 (chloro) position, a more active catalyst system, often employing bulky, electron-rich phosphine (B1218219) ligands, is typically required. nih.gov This allows for a stepwise approach to creating di-substituted thieno[3,2-c]pyridines with different functionalities at the 2 and 6 positions.

Palladium-Catalyzed Cross-Coupling Reaction Strategies

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are extensively used in the functionalization of this compound. nih.gov

Suzuki-Miyaura Coupling for C-C Bond Construction

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide. libretexts.orglibretexts.org In the case of this compound, this reaction can be used to introduce a wide variety of aryl, heteroaryl, or vinyl groups at the C-2 position.

The general catalytic cycle involves three key steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

Entry Aryl Halide Boronic Acid/Ester Catalyst Base Solvent Product
1 This compound Phenylboronic acid Pd(PPh₃)₄ Na₂CO₃ Toluene (B28343)/H₂O 2-Phenyl-6-chlorothieno[3,2-c]pyridine
2 This compound 4-Methoxyphenylboronic acid Pd(dppf)Cl₂ Cs₂CO₃ Dioxane 2-(4-Methoxyphenyl)-6-chlorothieno[3,2-c]pyridine

This table is illustrative and based on typical conditions for Suzuki-Miyaura reactions.

Heck Coupling Reactions for Olefinic Functionalization

The Heck reaction is a palladium-catalyzed method for the coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.org This reaction provides an effective means to introduce olefinic side chains onto the thieno[3,2-c]pyridine scaffold. As with other palladium-catalyzed couplings, the reaction with this compound would be expected to occur selectively at the more reactive C-2 position.

The Heck reaction typically proceeds with trans selectivity. organic-chemistry.org The choice of catalyst, base, and solvent can influence the reaction's efficiency and selectivity.

Table 2: Examples of Heck Coupling Reactions

Entry Aryl Halide Alkene Catalyst Base Solvent Product
1 This compound Styrene Pd(OAc)₂ / PPh₃ Et₃N DMF 2-((E)-2-phenylvinyl)-6-chlorothieno[3,2-c]pyridine
2 This compound Methyl acrylate Pd(OAc)₂ NaOAc DMA Methyl (E)-3-(6-chloro-thieno[3,2-c]pyridin-2-yl)acrylate

This table is illustrative and based on typical conditions for Heck reactions.

Sonogashira Coupling for Terminal Alkyne Incorporation

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that joins a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is highly valuable for the synthesis of arylalkynes and conjugated enynes. libretexts.org For this compound, the Sonogashira coupling allows for the introduction of an alkyne moiety, a versatile functional group that can undergo further transformations.

The reaction is typically carried out under mild conditions, often at room temperature, using a mild base. wikipedia.org

Table 3: Examples of Sonogashira Coupling Reactions

Entry Aryl Halide Alkyne Pd Catalyst Cu Co-catalyst Base Solvent Product
1 This compound Phenylacetylene Pd(PPh₃)₂Cl₂ CuI Et₃N THF 2-(Phenylethynyl)-6-chlorothieno[3,2-c]pyridine
2 This compound Trimethylsilylacetylene Pd(PPh₃)₄ CuI i-Pr₂NH Toluene 2-((Trimethylsilyl)ethynyl)-6-chlorothieno[3,2-c]pyridine

This table is illustrative and based on typical conditions for Sonogashira reactions.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. wikipedia.org This reaction is particularly useful for synthesizing aryl amines from aryl halides. wikipedia.org In the context of this compound, this reaction allows for the selective introduction of an amino group at the 2-position, leveraging the higher reactivity of the C-Br bond compared to the C-Cl bond under typical Buchwald-Hartwig conditions.

The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired arylamine and regenerate the palladium(0) catalyst. wikipedia.org The choice of palladium precursor, ligand, and base is critical for the success of the reaction. Common catalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), paired with bulky, electron-rich phosphine ligands such as XPhos or BINAP. researchgate.net Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are typically employed to facilitate the deprotonation of the amine. researchgate.net

While specific examples for this compound are not extensively detailed in the provided search results, the Buchwald-Hartwig amination of structurally similar 2-bromopyridines is well-established. researchgate.netnih.gov For instance, the amination of 2-bromopyridines with various volatile amines has been successfully carried out in sealed tubes. nih.gov This methodology provides an efficient route to a wide array of secondary and tertiary aminopyridines. nih.gov The reaction conditions often involve heating the reactants in a solvent like toluene in the presence of a palladium catalyst, a phosphine ligand, and a base. chemspider.com

The general applicability of the Buchwald-Hartwig amination to aryl bromides suggests that this compound would readily undergo this transformation to yield 2-amino-6-chlorothieno[3,2-c]pyridine derivatives. The reaction would be expected to proceed with high regioselectivity, with the amination occurring exclusively at the more reactive C-Br bond.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines

SubstrateAmineCatalyst SystemBaseSolventTemperatureYield
2-Bromopyridine (B144113)Volatile AminesNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
2-Bromo-6-methylpyridine(+/-)-trans-1,2-diaminocyclohexane[Pd₂(dba)₃] / (±)-BINAPNaOtBuToluene80°C60% chemspider.com
3-Bromo-2-aminopyridineSecondary AminesRuPhos- or BrettPhos-precatalystsLiHMDSNot SpecifiedRoom Temp - ElevatedModerate to High nih.gov

Stille Cross-Coupling Reactions

The Stille reaction is another versatile palladium-catalyzed cross-coupling method that forms carbon-carbon (C-C) bonds by reacting an organotin compound (organostannane) with an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents. libretexts.org For this compound, the Stille coupling offers a pathway to introduce various carbon-based substituents, such as aryl, vinyl, or alkyl groups, at the 2-position.

The catalytic cycle of the Stille reaction typically involves the oxidative addition of the organic halide to a Pd(0) species, followed by transmetalation with the organostannane and subsequent reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.org The reactivity of the organic halide in the Stille reaction generally follows the trend I > Br > Cl. This inherent difference in reactivity allows for selective coupling at the C-Br bond of this compound, leaving the C-Cl bond intact for potential further transformations.

A variety of palladium catalysts, such as Pd(PPh₃)₄ or Pd₂(dba)₃, are commonly used in conjunction with ligands like triphenylphosphine (B44618) (PPh₃) or triphenylarsine (B46628) (AsPh₃). harvard.edu In some cases, the addition of a copper(I) salt, such as CuI, can accelerate the reaction rate. harvard.edu The reaction is typically carried out in a non-polar solvent like toluene, THF, or dioxane.

While direct examples of Stille couplings with this compound are not provided in the search results, the extensive literature on Stille reactions with other aryl bromides provides a strong basis for its applicability. libretexts.orgharvard.edu The reaction would be expected to proceed under standard Stille conditions to afford 2-substituted-6-chlorothieno[3,2-c]pyridines in good yields.

Table 2: General Conditions for Stille Cross-Coupling Reactions

Organic HalideOrganostannaneCatalyst SystemAdditiveSolventTemperature
Aryl BromideAryl/Vinyl/Alkyl StannanePd(PPh₃)₄ or Pd₂(dba)₃/LigandLiCl, CuI (optional)Toluene, Dioxane, DMF50-100°C
Electron-rich Aryl HalideElectron-poor Aryl StannanePd₂(dba)₃ / P(t-Bu)₃CsFDioxane100°C
1-Substituted VinylstannaneAryl HalidePd(PPh₃)₄LiCl, CuClDMSO60°C

Hiyama Coupling Reactions

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction that forms C-C bonds between an organosilane and an organic halide. organic-chemistry.org A key feature of this reaction is the activation of the relatively inert carbon-silicon bond, which is typically achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or a base. organic-chemistry.org Similar to other palladium-catalyzed cross-couplings, the Hiyama reaction offers a valuable method for the functionalization of this compound at the 2-position.

The mechanism of the Hiyama coupling involves the standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov The activation of the organosilane by a fluoride ion or base forms a hypervalent silicon species, which facilitates the transmetalation step with the palladium(II) complex. organic-chemistry.org The reactivity of the halide follows the general trend for cross-coupling reactions, making the C-Br bond of this compound significantly more reactive than the C-Cl bond.

Recent advancements in Hiyama coupling have led to the development of fluoride-free conditions, often utilizing specific ligands or aqueous media with a base like NaOH. nih.gov Palladium catalysts such as Pd(OAc)₂ or more specialized complexes are employed. nih.gov The reaction can be performed in various solvents, including THF, dioxane, and even water or ethylene (B1197577) glycol. nih.gov The use of organosilanes is advantageous due to their low toxicity and stability. organic-chemistry.org

For this compound, a Hiyama coupling would allow for the introduction of aryl or vinyl groups at the 2-position. For example, reacting it with an aryl(trialkoxy)silane in the presence of a palladium catalyst and an activator would be expected to yield the corresponding 2-aryl-6-chlorothieno[3,2-c]pyridine.

Table 3: Conditions for Hiyama Coupling of Aryl Bromides

Aryl BromideOrganosilaneCatalyst SystemActivator/BaseSolventTemperature
4-BromoanisolePhenyl triethoxysiloxanePd(NH₃)₂Cl₂ / bipyridyl ligandNaOHH₂ONot Specified
2-BromotoluenePhenyl trimethoxysilanePd(IPr)Cl₂(Cl-py)Not SpecifiedEthylene GlycolNot Specified
3-Bromopyridine (B30812)Triethoxy(vinyl)silanePd(OAc)₂NaOHH₂O/PEGNot Specified

Nucleophilic Aromatic Substitution (SNAr) Pathways of Halogenated Thienopyridines

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com This reaction is particularly effective on electron-deficient aromatic rings containing strongly electron-withdrawing groups and a good leaving group. masterorganicchemistry.com In the case of halogenated pyridines and related heterocycles, the electronegative nitrogen atom makes the ring more susceptible to nucleophilic attack. youtube.com

For this compound, the chlorine atom at the 6-position, which is para to the ring nitrogen, is more activated towards SNAr than the bromine at the 2-position. This is because the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom when the attack occurs at the 6-position. The reactivity of halogens as leaving groups in SNAr reactions often follows the order F > Cl > Br > I, which is the opposite of their reactivity in palladium-catalyzed cross-coupling reactions.

Therefore, under SNAr conditions, it is expected that a nucleophile, such as an alkoxide, thiolate, or amine, would preferentially displace the chlorine atom at the 6-position of this compound. This selective reactivity provides a complementary method to the palladium-catalyzed cross-coupling reactions for functionalizing the thienopyridine core. The reaction is typically carried out by heating the substrate with the nucleophile in a polar aprotic solvent like DMF or DMSO.

Derivatization and Functionalization at Non-Halogenated Positions

While the halogenated positions are the primary sites for many transformations, derivatization at the non-halogenated positions of the thieno[3,2-c]pyridine ring system can also be achieved. These reactions often involve electrophilic aromatic substitution or metallation-based approaches. However, the presence of the deactivating halogen atoms and the pyridine (B92270) nitrogen can make direct electrophilic substitution challenging.

A more common strategy involves initial functionalization at the halogenated positions, followed by transformations of the newly introduced groups. Alternatively, deprotonation of one of the ring protons using a strong base, such as lithium diisopropylamide (LDA) or n-butyllithium, followed by quenching with an electrophile, can introduce a functional group at a specific non-halogenated carbon. The regioselectivity of such a deprotonation would be influenced by the directing effects of the existing substituents and the heteroatoms.

Other Significant Chemical Transformations

Denitrogenative transformation reactions involve the removal of nitrogen atoms from a heterocyclic ring system. While specific examples for this compound are not available in the provided search results, such transformations are known for other nitrogen-containing heterocycles. These reactions can be used to synthesize carbocyclic aromatic compounds from their heterocyclic precursors. The conditions for such reactions can be harsh and may involve reagents like Raney nickel or other reducing agents, or photochemical methods. The feasibility and outcome of a denitrogenative transformation on this compound would depend on the specific reaction conditions and the stability of the thienopyridine ring system.

Oxidation and Reduction Methodologies

The reactivity of the thienopyridine core, including the specific derivative this compound, is significantly influenced by the presence of both an electron-rich thiophene (B33073) ring and an electron-deficient pyridine ring. This duality allows for a range of oxidation and reduction reactions, targeting either the sulfur atom, the pyridine nitrogen, or the fused ring system itself.

Oxidation:

The oxidation of thienopyridines can lead to various products depending on the oxidant and reaction conditions. Generally, the sulfur atom in the thiophene ring and the nitrogen atom in the pyridine ring are the most susceptible sites for oxidation.

Selective oxidation of the nitrogen atom in the pyridine ring of thienopyridines can be achieved using various reagents, leading to the formation of the corresponding N-oxides. acs.org Similarly, the sulfur atom can be oxidized to form S-oxides (sulfoxides) or, under stronger conditions, sulfones. acs.org These transformations are valuable as they can modify the electronic properties and biological activity of the parent molecule.

In a study on the related thieno[2,3-b]pyridine (B153569) system, the oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides with a commercial bleach solution (aqueous NaOCl) did not lead to the expected pyrazole (B372694) ring formation but instead resulted in an unusual oxidative dimerization. acs.orgnih.gov This reaction proceeded with the cleavage of N–H and C(2)=C(3) bonds and the formation of new σ-bonds, highlighting that the outcome of oxidation can be highly dependent on the substituents present on the thienopyridine core. acs.orgnih.gov While this specific reaction was observed on a different isomer, it underscores the potential for complex oxidative transformations within the thienopyridine family.

Oxidizing AgentPotential ProductComments
Peroxy acids (e.g., m-CPBA)N-oxide or S-oxideSelectivity can often be controlled by the choice of reagent and conditions.
Sodium hypochlorite (B82951) (NaOCl)Oxidative dimerization productsObserved in substituted thieno[2,3-b]pyridines, suggesting complex reactivity. acs.orgnih.gov
Hydrogen peroxideSulfoneStronger oxidation conditions can lead to the formation of sulfones from the thiophene sulfur. acs.org

Reduction:

The reduction of the thienopyridine ring system is less commonly reported than its oxidation. However, specific functional groups attached to the core can undergo reduction. For instance, in the synthesis of clopidogrel, a derivative of tetrahydrothieno[3,2-c]pyridine, a hydroxyl group on the tetrahydrothieno[3,2-c]pyridine ring was reduced. justia.com This was achieved using tin(II) chloride (SnCl₂) dihydrate in the presence of concentrated hydrochloric acid. justia.com

Catalytic hydrogenation is another potential method for the reduction of the thienopyridine system, although the conditions would need to be carefully controlled to avoid undesired side reactions, such as the hydrogenolysis of the carbon-halogen bonds. The pyridine ring is generally more susceptible to reduction than the thiophene ring under catalytic hydrogenation conditions.

Reducing AgentSubstrate MoietyProduct
Tin(II) chloride (SnCl₂)Hydroxyl group on a tetrahydrothieno[3,2-c]pyridineDehydroxylated tetrahydrothieno[3,2-c]pyridine justia.com
Catalytic Hydrogenation (e.g., H₂/Pd)Pyridine ringTetrahydropyridine derivative

Condensation Reactions

The halogen substituents on this compound provide reactive handles for various condensation reactions, enabling the construction of more complex molecular architectures. These reactions often involve the displacement of the halide ions by nucleophiles or participation in metal-catalyzed cross-coupling reactions.

The chlorine atom at the 6-position, being on the pyridine ring, is expected to be susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the introduction of a variety of functional groups. For instance, in related chlorothienopyridines, the chlorine atom can be displaced by nucleophiles such as alkoxides, thiols, and amines. chemimpex.com

The bromine atom at the 2-position on the thiophene ring is well-suited for participation in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Furthermore, the synthesis of the thieno[3,2-c]pyridine core itself can be achieved through intramolecular condensation reactions. One synthetic route involves the cyclization of a suitably substituted thiophene derivative. For example, the treatment of N-(3-thienyl)-methyl-N-[2,2-(OR)₂]ethyl-para-toluene sulfonamide with an acid in an inert organic solvent leads to the formation of the thieno[3,2-c]pyridine skeleton. google.com

Reaction TypeReagents/CatalystsFunctional Group Introduced
Nucleophilic Aromatic Substitution (SNAr)Amines, Alkoxides, ThiolsAmino, Alkoxy, Thioether groups
Suzuki CouplingBoronic acids/esters, Palladium catalyst, BaseAryl, Heteroaryl, Alkyl groups
Stille CouplingOrganostannanes, Palladium catalystAryl, Vinyl, Alkyl groups
Sonogashira CouplingTerminal alkynes, Palladium catalyst, Copper co-catalystAlkynyl groups
Intramolecular CyclizationAcid catalystFormation of the pyridine ring fused to thiophene google.com

Hydrolysis Reactions of Ester Derivatives

While direct studies on the hydrolysis of ester derivatives of this compound are not extensively documented, the general principles of ester hydrolysis can be applied. Ester groups attached to the thienopyridine core, for example, at the 2 or 6 positions after substitution of the halogens, can be hydrolyzed to the corresponding carboxylic acids under either acidic or basic conditions.

In a study focused on thieno[3,2-b]pyridine-5-carboxamides, ester intermediates were hydrolyzed under basic conditions to yield the corresponding carboxylic acids in quantitative yield. nih.gov This transformation is a common step in the synthesis of amides from esters.

A patent describing the synthesis of clopidogrel, a tetrahydrothieno[3,2-c]pyridine derivative, mentions the hydrolysis of a nitrile group followed by esterification to yield a methyl ester. justia.comgoogle.com The reverse reaction, the hydrolysis of such an ester, would be a standard procedure to obtain the carboxylic acid, which could then be used for further functionalization. The hydrolysis can typically be achieved using aqueous sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the resulting carboxylate salt.

Hydrolysis ConditionReagentsProduct
BasicAqueous NaOH or KOHCarboxylate salt (acidified to carboxylic acid) nih.gov
AcidicAqueous HCl or H₂SO₄Carboxylic acid

This table summarizes the expected outcomes of hydrolysis on an ester derivative of the thienopyridine core, based on established chemical principles and reactivity observed in closely related systems.

Applications of 2 Bromo 6 Chlorothieno 3,2 C Pyridine As a Synthetic Intermediate and Scaffold

Elaboration into Complex Polycyclic Heterocyclic Systems

The di-halogenated nature of 2-Bromo-6-chlorothieno[3,2-c]pyridine makes it an ideal precursor for the synthesis of complex polycyclic heterocyclic systems through various cross-coupling reactions. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, enabling a stepwise functionalization approach.

Sequential Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction can be performed selectively at the 2-position by leveraging the higher reactivity of the C-Br bond. Subsequent coupling at the 6-position can then be achieved under more forcing conditions to introduce a second aryl or heteroaryl group. This strategy allows for the construction of unsymmetrical biaryl and hetero-biaryl structures fused to the thieno[3,2-c]pyridine (B143518) core. The preparation of 2- or 3-arylsubstituted pyridine (B92270) derivatives is of great importance in the synthesis of natural products, pharmaceuticals, and advanced functional compounds. researchgate.net

Sonogashira Coupling: Similar to the Suzuki coupling, the Sonogashira reaction can be used to introduce alkynyl groups sequentially. An initial coupling at the 2-position, followed by a second coupling at the 6-position, can lead to the formation of rigid, extended π-systems. nih.govwikipedia.orglibretexts.org These structures are of interest in materials science and as scaffolds for further cyclization reactions to build larger polycyclic frameworks. researchgate.net

Buchwald-Hartwig Amination: This powerful method allows for the introduction of nitrogen-based nucleophiles. A stepwise amination can be envisioned, first at the more reactive C-Br bond and then at the C-Cl bond, to generate diamino-substituted thieno[3,2-c]pyridines with diverse substitution patterns. chemspider.comnih.govwikipedia.orglibretexts.org

The following table summarizes the potential sequential cross-coupling reactions for the elaboration of this compound into more complex systems.

Reaction Type Position of Initial Reaction Second Reaction Resulting Structure
Suzuki-Miyaura2-position (C-Br)Suzuki-Miyaura at 6-position (C-Cl)2,6-Di(hetero)arylthieno[3,2-c]pyridine
Sonogashira2-position (C-Br)Sonogashira at 6-position (C-Cl)2,6-Di(alkynyl)thieno[3,2-c]pyridine
Buchwald-Hartwig2-position (C-Br)Buchwald-Hartwig at 6-position (C-Cl)2,6-Di(amino)thieno[3,2-c]pyridine
Mixed CouplingSuzuki at 2-positionSonogashira at 6-position2-Aryl-6-alkynylthieno[3,2-c]pyridine

These sequential functionalizations are instrumental in creating intricate polycyclic systems with potential applications in various areas of chemical research.

Role in Scaffold Hopping and Library Generation for Chemical Exploration

Scaffold hopping is a widely used strategy in medicinal chemistry to identify novel molecular frameworks with similar biological activities to a known active compound but with improved properties. nih.govnamiki-s.co.jpgriffith.edu.au The thieno[3,2-c]pyridine core is recognized as a privileged scaffold in drug discovery, and its dihalogenated derivative, this compound, serves as an excellent starting point for scaffold hopping and the generation of compound libraries.

By systematically reacting this compound with a diverse range of building blocks via the cross-coupling reactions mentioned above, large libraries of analogues can be rapidly synthesized. This approach allows for the exploration of the chemical space around the thieno[3,2-c]pyridine core, leading to the identification of new lead compounds with optimized pharmacokinetic and pharmacodynamic profiles. The exploration of various 5,6-fused bicyclic heteroaromatic scaffolds has been shown to be a fruitful approach in the search for new antitubercular agents. nih.gov

Building Block for Advanced Materials in Organic Electronics and Photonics

The thieno[3,2-c]pyridine scaffold has been incorporated into iridium complexes used in organic light-emitting diodes (OLEDs). namiki-s.co.jp The dihalogenated nature of this compound makes it a key building block for the synthesis of advanced materials for organic electronics and photonics. The halogen atoms act as synthetic handles to introduce various functional groups that can tune the electronic and photophysical properties of the resulting materials.

For instance, Suzuki and Sonogashira couplings can be employed to attach chromophoric or electron-donating/withdrawing groups to the thieno[3,2-c]pyridine core. This functionalization allows for the precise control of the HOMO/LUMO energy levels, emission wavelengths, and charge transport properties of the final materials, making them suitable for applications in OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The pyridine-3,5-dicarbonitrile (B74902) moiety, for example, has gained significant attention in the development of heavy-metal-free pure organic light-emitting diodes. wikipedia.org

Utilization in the Synthesis of Diverse Organic Molecules and Chemical Probes

Beyond the applications in complex systems and materials, this compound is a versatile starting material for the synthesis of a wide range of organic molecules and chemical probes. The differential reactivity of the two halogen atoms allows for a plethora of chemical transformations.

For example, selective lithiation or Grignard formation at the more reactive 2-position, followed by quenching with various electrophiles, can introduce a wide range of functional groups. The remaining chlorine atom at the 6-position can then be targeted in a subsequent step. This stepwise functionalization is crucial for the synthesis of highly substituted thieno[3,2-c]pyridine derivatives that can be used as chemical probes to study biological processes or as key intermediates in the total synthesis of natural products.

The following table illustrates some of the potential transformations of this compound to generate diverse organic molecules.

Reaction Reagents Product Class
Suzuki-Miyaura CouplingArylboronic acids, Pd catalyst, base(Hetero)aryl-substituted thieno[3,2-c]pyridines
Sonogashira CouplingTerminal alkynes, Pd/Cu catalysts, baseAlkynyl-substituted thieno[3,2-c]pyridines
Buchwald-Hartwig AminationAmines, Pd catalyst, baseAmino-substituted thieno[3,2-c]pyridines
Stille CouplingOrganostannanes, Pd catalystAlkyl-, alkenyl-, or aryl-substituted thieno[3,2-c]pyridines
Heck CouplingAlkenes, Pd catalyst, baseAlkenyl-substituted thieno[3,2-c]pyridines
CyanationCyanide source, Pd or Cu catalystCyano-substituted thieno[3,2-c]pyridines

The versatility of this compound as a synthetic intermediate underscores its importance in modern organic synthesis, providing access to a vast array of novel and functional molecules.

Theoretical and Computational Investigations of 2 Bromo 6 Chlorothieno 3,2 C Pyridine and Its Derivatives

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For thienopyridine derivatives, DFT calculations have been employed to understand their fundamental properties. Studies on related heterocyclic systems, such as thieno[2,3-b]pyridines, have utilized DFT to analyze molecular geometries, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. worktribe.com These calculations are crucial for predicting the reactivity and kinetic stability of the molecules.

For instance, in a study on a series of thieno[2,3-b]pyridine (B153569) analogues, DFT was used to perform in silico analysis, which, in conjunction with experimental data, helped to elucidate their anticancer activities. nsc.rursc.org Although not specific to the 2-bromo-6-chloro derivative, these studies establish a precedent for using DFT to understand the structure-activity relationships within the broader thienopyridine family.

Mechanistic Insights and Reaction Pathway Elucidation via Computational Modeling

Computational modeling is instrumental in elucidating reaction mechanisms and predicting the pathways of chemical transformations. For thieno[3,2-c]pyridine (B143518) derivatives, computational approaches can model their synthesis and subsequent reactions. For example, the synthesis of various thieno[3,2-c]pyridine derivatives has been reported, and computational modeling could be applied to understand the energetics of the synthetic steps and the stability of reaction intermediates. researchgate.net

While specific mechanistic studies on 2-Bromo-6-chlorothieno[3,2-c]pyridine are not available, research on related heterocyclic systems demonstrates the utility of these methods. For example, in silico studies on thieno[2,3-c]pyridine (B153571) derivatives have been used to predict their binding modes with biological targets, offering insights into their mechanism of action. mdpi.comnih.gov Such computational approaches are vital for rational drug design and for understanding the intricate interactions between small molecules and biological macromolecules.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Reactivity and Regioselectivity

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the structural features of molecules with their physicochemical properties. These models are valuable for predicting the reactivity, and in the case of substituted heterocycles, the regioselectivity of reactions. For the thieno[3,2-c]pyridine scaffold, QSPR studies can help in predicting various properties of its derivatives.

While no specific QSPR models for this compound were found, the principles of QSPR are widely applied in medicinal chemistry. For example, structure-activity relationship (SAR) studies, which are conceptually similar to QSPR, have been conducted on various thieno[3,2-c]pyridine derivatives to understand how different substituents affect their biological activity. nih.govnih.govmdpi.com These studies are crucial for optimizing lead compounds in drug discovery.

Table 1: Representative Structure-Activity Relationship (SAR) Findings for Thieno[3,2-c]pyridine Derivatives

Derivative ClassKey Structural FeaturesObserved Activity/PropertyReference
4,5,6,7-tetrahydrothieno[3,2-c]pyridinesAryl substituents at the 4-positionPotential for optimization of binding potency nih.gov
Quinolin-2-ones with a thieno[3,2-c]pyridine moietyHeteroaryl-piperazine linkerPotent mixed 5-HT(1B)/5-HT(2A) receptor antagonists nih.gov
4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivativesSubstituted benzene (B151609) ringAntifungal activity mdpi.com

This table presents data for related thieno[3,2-c]pyridine and isomeric thienopyridine derivatives to illustrate the application of SAR, in the absence of specific data for this compound.

Analysis of Energetics and Stability of Intermediates in Synthetic Pathways

The synthesis of complex molecules like this compound involves multiple steps with various intermediates. Computational chemistry can be used to analyze the energetics of these synthetic pathways and the stability of the intermediates. This information is valuable for optimizing reaction conditions and improving yields.

The synthesis of various thienopyridine isomers has been documented, often involving multi-step sequences. researchgate.netut.ac.irscilit.comnih.gov For example, the synthesis of thieno[2,3-d]pyrimidine (B153573) derivatives involves the formation of intermediate compounds whose stability could be assessed using computational methods. nih.gov While a specific energetic analysis for the synthesis of this compound is not published, the general synthetic routes for thieno[3,2-c]pyridines provide a framework for such computational investigations. researchgate.net Understanding the stability of intermediates is crucial for predicting potential side reactions and for the rational design of more efficient synthetic routes.

Analytical Methodologies for Structural Elucidation in Synthetic Research

Application of Advanced Spectroscopic Techniques for Reaction Monitoring and Product Confirmation

In the synthesis of novel heterocyclic compounds like 2-Bromo-6-chlorothieno[3,2-c]pyridine, advanced spectroscopic techniques are indispensable for monitoring the progress of chemical reactions and confirming the structure of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy would be the primary tool for elucidating the precise molecular structure.

¹H NMR (Proton NMR) would provide information on the number of different types of protons, their chemical environments, and their proximity to one another. The expected spectrum would show distinct signals for the aromatic protons on the thienopyridine core. The chemical shifts (δ) and coupling constants (J) would be crucial in determining the substitution pattern and confirming the [3,2-c] fusion of the heterocyclic rings.

¹³C NMR (Carbon-13 NMR) would be used to identify all unique carbon atoms in the molecule, including the quaternary carbons of the fused ring system and those bearing the bromo and chloro substituents.

Mass Spectrometry (MS) would be employed to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the confirmation of the molecular formula, C₇H₃BrClNS.

Infrared (IR) Spectroscopy would help in identifying the functional groups present in the molecule. Characteristic absorption bands for C-H, C=C, and C=N stretching vibrations within the aromatic system would be expected.

Table 1: Hypothetical Spectroscopic Data for this compound

Technique Data Type Expected Values
¹H NMR Chemical Shift (δ) ~7.0-8.5 ppm (aromatic protons)
¹³C NMR Chemical Shift (δ) ~110-155 ppm (aromatic carbons)
Mass Spec. (EI) Molecular Ion (M⁺) m/z corresponding to C₇H₃BrClNS

Chromatographic Separation Techniques for Purification and Purity Assessment

Following the synthesis of this compound, chromatographic techniques would be essential for isolating the compound from the reaction mixture and for assessing its purity.

Column Chromatography is a standard method for the purification of organic compounds. A suitable stationary phase, such as silica (B1680970) gel, and a carefully selected mobile phase (a single solvent or a mixture of solvents of varying polarity) would be used to separate the desired product from unreacted starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC) would be the preferred method for the final purity assessment. An analytical HPLC system equipped with a suitable column (e.g., a C18 reversed-phase column) and a UV detector would be used. The purity of the compound would be determined by the percentage of the total peak area that corresponds to the main product peak. The retention time under specific conditions (mobile phase composition, flow rate) would also serve as a characteristic identifier for the compound.

Thin-Layer Chromatography (TLC) would be used for rapid monitoring of the reaction progress and for preliminary purity checks. By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, the presence of starting materials, intermediates, and the final product can be visualized.

Table 2: Illustrative Chromatographic Conditions for this compound

Technique Stationary Phase Mobile Phase (Example) Purpose
Column Chrom. Silica Gel Hexane/Ethyl Acetate (B1210297) Gradient Purification
HPLC C18 Reversed-Phase Acetonitrile/Water Gradient Purity Assessment

Future Research Directions and Emerging Perspectives

Development of Novel and Sustainable Synthetic Routes for Halogenated Thienopyridines

The synthesis of functionalized heterocycles is rapidly evolving beyond traditional multi-step sequences, driven by the need for greater efficiency, safety, and sustainability. Future efforts in synthesizing 2-Bromo-6-chlorothieno[3,2-c]pyridine and its analogs are expected to focus on modern, greener technologies.

Key emerging synthetic strategies include:

Continuous Flow Chemistry: This technology is transforming chemical manufacturing from batch-based processes to continuous production. nih.govdurham.ac.uk Its advantages, such as superior heat and mass transfer, precise control over reaction parameters, and enhanced safety when handling hazardous intermediates, make it ideal for synthesizing halogenated thienopyridines. Flow reactors can enable reactions at superheated temperatures, drastically reducing reaction times and improving yields, which would be beneficial for constructing the thienopyridine core or performing subsequent functionalization steps. mdpi.comuc.pt

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for forging complex bonds under mild conditions. nih.gov Future research could explore the photocatalytic synthesis of the thienopyridine skeleton itself or the late-stage functionalization of the core. rsc.orgacs.org These methods avoid harsh reagents and high temperatures, aligning with the principles of green chemistry.

C-H Activation and Annulation: Direct C-H activation is a highly atom-economical strategy that avoids the pre-functionalization of starting materials. utexas.edu Recent protocols have demonstrated the synthesis of thienopyridine derivatives through metal-free, site-selective C-H bond thiolation followed by cyclization. nih.govacs.org Applying such strategies could provide a more direct and efficient route to the this compound core, minimizing waste and synthetic steps.

Table 1: Emerging Synthetic Methodologies for Halogenated Thienopyridines

Methodology Key Advantages Potential Application for this compound
Continuous Flow Chemistry Enhanced safety, scalability, improved yield, reduced reaction time. durham.ac.uk Scalable and safe production; rapid optimization of reaction conditions.
Photocatalysis Mild reaction conditions, high selectivity, use of sustainable energy source. nih.gov Green synthesis of the core structure; late-stage functionalization.
C-H Activation/Annulation High atom economy, reduced number of synthetic steps, minimal pre-functionalization. nih.govacs.org Direct construction of the thienopyridine scaffold from simpler precursors.

Exploration of New Reactivity Modes and Selective Functionalization Strategies

The synthetic utility of this compound lies in the differential reactivity of its C-Br and C-Cl bonds and the potential for functionalizing the heterocyclic core. Future research will focus on exploiting this reactivity with high precision.

The π-deficient nature of the pyridine (B92270) ring makes positions ortho and para to the nitrogen (C2, C4, C6) susceptible to nucleophilic attack or favorable for oxidative addition in metal-catalyzed reactions. nih.gov In this compound, the C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization.

Emerging areas of exploration include:

Site-Selective Cross-Coupling: While the differential reactivity of halogens is known, future work will refine catalyst systems to achieve near-perfect selectivity. This allows for the stepwise and controlled introduction of different functional groups at the C2 and C6 positions using sequential cross-coupling reactions like Suzuki, Stille, and Buchwald-Hartwig aminations. nih.govyoutube.com This opens a pathway to a vast array of disubstituted derivatives from a single starting material.

Deprotonative Metalation: Advanced methods involving kinetically or thermodynamically controlled deprotonation using specialized base systems can create new nucleophilic sites on the ring system for subsequent reaction with electrophiles. acs.org This could allow functionalization at positions not occupied by halogens, further expanding the molecule's synthetic utility.

Late-Stage Functionalization: Developing reactions that selectively modify one halogen in the presence of the other is a key goal. For instance, conditions for a Suzuki coupling at the C-Br position that leave the C-Cl bond intact would allow for a subsequent, different coupling reaction at C6, creating highly complex and diverse molecular architectures. uzh.ch

Expansion of Applications as a Versatile Synthetic Platform in Interdisciplinary Chemical Sciences

The thienopyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds. nih.govnih.gov The dual halogenation of this compound makes it an ideal platform for generating compound libraries for drug discovery and other interdisciplinary fields.

Future applications are envisioned in:

Medicinal Chemistry: Thienopyridine and related thieno[2,3-c]pyridine (B153571) derivatives have shown promise as anticancer agents, kinase inhibitors (e.g., Hsp90), and calcium channel modulators. nih.govresearchgate.netuzh.ch The ability to selectively introduce different substituents at the C2 and C6 positions allows for the fine-tuning of structure-activity relationships (SAR) to optimize potency and selectivity against biological targets like the FLT3 kinase enzyme. semanticscholar.org

Materials Science: Fused aromatic heterocycles are fundamental components of organic electronic materials. The rigid, planar structure of the thienopyridine core, combined with the potential for extensive functionalization via its halogen handles, makes it a candidate for the development of novel organic semiconductors, emitters for OLEDs, and components of conductive polymers.

Agrochemicals: Heterocyclic compounds form the basis of many modern pesticides and herbicides. The thienopyridine scaffold can be explored for the development of new agrochemicals, with the C2 and C6 substituents tailored to interact with specific biological targets in pests or plants.

Table 2: Potential Applications Based on Selective Functionalization

Position Reaction Type Resulting Functional Group Potential Application Area
C2 (Bromo) Suzuki Coupling Aryl/Heteroaryl Medicinal Chemistry (Kinase Inhibitors) semanticscholar.org
Buchwald-Hartwig Amine/Aniline Medicinal Chemistry (Bioactive Scaffolds) youtube.com
Sonogashira Coupling Alkyne Materials Science (Organic Electronics)
C6 (Chloro) Nucleophilic Aromatic Substitution Alkoxy/Thiol Agrochemicals, Medicinal Chemistry
Suzuki Coupling (harsher conditions) Aryl/Heteroaryl Materials Science, Drug Discovery nih.gov

Integration of Advanced Computational Approaches for Rational Design and Prediction of Chemical Reactivity and Synthesis

Modern chemical research is increasingly driven by computational tools that can predict outcomes and guide experimental design, saving significant time and resources.

Prediction of Reactivity and Regioselectivity: Computational methods like Density Functional Theory (DFT) and machine learning are becoming adept at predicting chemical reactivity. rsc.orgchemrxiv.org For this compound, these tools can predict the most likely sites for electrophilic aromatic substitution or the relative activation barriers for the oxidative addition of palladium to the C-Br versus the C-Cl bond. nih.govrsc.org Models like RegioSQM20 can provide rapid predictions of regioselectivity for various reactions. nih.gov

Rational Drug Design: In silico techniques are integral to modern drug discovery. nih.gov Starting with the this compound scaffold, computational chemists can perform molecular docking studies to predict how virtual libraries of derivatives might bind to a specific protein target. nih.govresearchgate.net Furthermore, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties can be predicted, allowing researchers to prioritize the synthesis of compounds with the most promising drug-like characteristics. researchgate.net

AI-Driven Synthesis Planning: A significant frontier is the use of artificial intelligence and machine learning for retrosynthesis. nih.gov These tools can analyze complex targets and propose viable synthetic routes by learning from vast databases of chemical reactions. nih.govchemrxiv.org For novel or complex derivatives of thienopyridines, such programs could suggest innovative and efficient synthetic pathways that might not be obvious to a human chemist. chemrxiv.orgacs.org

The convergence of these advanced synthetic, analytical, and computational approaches promises to elevate this compound from a simple chemical entity to a powerful platform for innovation across the chemical sciences.

Q & A

Q. Q1: What are the optimal synthetic routes for preparing 2-Bromo-6-chlorothieno[3,2-c]pyridine, and how can purity be validated?

Methodological Answer:

  • Synthetic Routes :
    • Halogenation Strategies : Start with thieno[3,2-c]pyridine as the core scaffold. Bromination at position 2 can be achieved using NBS (N-bromosuccinimide) under radical initiation (e.g., AIBN) in CCl₄. Chlorination at position 6 may require electrophilic substitution with Cl₂ in the presence of FeCl₃ .
    • Cross-Coupling Precursors : Use Suzuki-Miyaura coupling with 2-bromo-6-chlorophenylboronic acid (if applicable) to introduce aryl groups, though steric hindrance from the thienopyridine ring may require optimized Pd catalysts (e.g., XPhos Pd G3) .
  • Purity Validation :
    • HPLC : Use reverse-phase C18 columns with a water/acetonitrile gradient; retention time consistency confirms purity.
    • NMR : Confirm substitution patterns via ¹H/¹³C NMR (e.g., aromatic protons at δ 7.5–8.5 ppm for thienopyridine ).
    • Mass Spectrometry : ESI-MS should show [M+H]⁺ peaks matching the molecular formula (C₇H₃BrClNS; MW: 256.53 g/mol).

Advanced Reactivity & Selectivity

Q. Q2: How do the electronic effects of bromo and chloro substituents influence regioselectivity in cross-coupling reactions?

Methodological Answer:

  • Electronic Analysis :
    • Bromine (electronegative, σ−/π− director) at position 2 deactivates the ring, favoring oxidative addition in Pd-catalyzed reactions. Chlorine at position 6 further polarizes the ring, potentially directing nucleophilic attacks to position 4 or 5 .
    • Case Study : In Heck couplings, electron-withdrawing substituents (Br/Cl) reduce electron density, slowing reaction rates but improving selectivity for β-hydride elimination at specific positions.
  • Experimental Design :
    • Compare coupling yields using Pd(OAc)₂ vs. PdCl₂(dppf) in Suzuki reactions. Track regioselectivity via NOESY NMR or X-ray crystallography (e.g., as in for analogous structures) .

Structural Elucidation Challenges

Q. Q3: How can crystallographic data resolve ambiguities in the molecular geometry of halogenated thienopyridines?

Methodological Answer:

  • X-Ray Crystallography :
    • Grow single crystals via slow evaporation in DCM/hexane.
    • Key parameters for this compound:
  • Bond lengths: C-Br (~1.90 Å), C-Cl (~1.72 Å).
  • Dihedral angles: Thienopyridine rings typically show planarity deviations <10° .
    • Example : Analogous structures (e.g., 6-Chlorothieno[3,2-c]pyridine) exhibit π-stacking interactions (3.44–3.83 Å) and intramolecular H-bonding, critical for stability .

Biological Activity Profiling

Q. Q4: What in vitro assays are suitable for evaluating kinase inhibition potential of this compound?

Methodological Answer:

  • Kinase Inhibition Assays :
    • Src-Family Kinases : Test against Lck tyrosine kinase using fluorescence polarization (FP) assays. IC₅₀ values <100 nM indicate high potency (as seen in thieno[3,2-c]pyridine ureas) .
    • KDR Kinase : Use ADP-Glo™ kinase assays with recombinant KDR enzyme. Compare inhibition to reference compounds (e.g., Sunitinib).
  • Data Interpretation :
    • Correlate substituent effects (Br/Cl) with activity: Bulkier halogens may enhance binding to hydrophobic kinase pockets.

Stability & Degradation

Q. Q5: How does storage temperature impact the stability of this compound?

Methodological Answer:

  • Stability Studies :
    • Accelerated Degradation : Store samples at 40°C/75% RH for 4 weeks. Monitor via TLC/HPLC for decomposition products (e.g., dehalogenation or ring oxidation).
    • Optimal Conditions : Store at 0–6°C under inert atmosphere (Ar/N₂) to prevent hydrolysis of the thienopyridine ring .

Computational Modeling

Q. Q6: Which DFT methods best predict the electronic properties of this compound?

Methodological Answer:

  • Modeling Workflow :
    • Geometry Optimization : Use B3LYP/6-31G(d) for initial structure.
    • Frontier Orbitals : HOMO-LUMO gaps (~4.5 eV) indicate moderate reactivity.
    • NBO Analysis : Quantify electron withdrawal by Br/Cl using Natural Population Analysis (NPA) charges .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.